(2,5-Dichlorophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone
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Description
(2,5-Dichlorophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Scientific Research Applications
Organic Synthesis Applications
One area of application is in organic synthesis, where furan derivatives serve as key intermediates in the synthesis of heterocyclic compounds. The In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction is a notable method for synthesizing 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives, showcasing high selectivity and good yields (B. Reddy et al., 2012). Similarly, microwave-assisted synthesis methods have been developed for novel pyrazoline derivatives, showing potential anti-inflammatory and antibacterial activities (P. Ravula et al., 2016).
Medicinal Chemistry Applications
In medicinal chemistry, furan derivatives are investigated for their potential therapeutic applications. Compounds containing the furan moiety have been synthesized and evaluated for their antinociceptive and anti-inflammatory properties, with some derivatives showing significant activity (T. Selvam et al., 2012). Another study focused on the design and synthesis of thiazolopyrimidine derivatives, exploring their antinociceptive, anti-inflammatory, and ulcerogenicity index, highlighting the role of the furan-2-yl group in medicinal chemistry (V. Karthik et al., 2012).
Materials Science Applications
Furan derivatives are also relevant in materials science for the development of new materials with specific properties. The reaction of furans with trithiazyl trichloride, leading to new syntheses of isothiazoles, demonstrates the versatility of furan derivatives in synthesizing novel compounds with potential applications in materials science (Xiao-Lan Duan et al., 1997).
properties
IUPAC Name |
(2,5-dichlorophenyl)-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2S/c17-11-3-4-13(18)12(10-11)16(20)19-6-5-15(22-9-7-19)14-2-1-8-21-14/h1-4,8,10,15H,5-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSZRWOJHNEQCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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